REACTION_CXSMILES
|
C(OC(=O)C(OCC)CC1C=CC(O)=C(F)C=1)C.[C:19]1([C:25]2[S:26][CH:27]=[C:28]([CH2:30]CO)[N:29]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(N)(=S)C1C=CC=CC=1.[Cl:42]CC(CCl)=O>>[Cl:42][CH2:30][C:28]1[N:29]=[C:25]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[S:26][CH:27]=1
|
Name
|
[rac]-2-ethoxy-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC1=CC(=C(C=C1)O)F)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1SC=C(N1)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in example 1 d
|
Duration
|
1 d
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(SC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |